Cas no 159334-77-7 (1-Chloro-5-iodonaphthalene)
1-Chloro-5-iodonaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-CHLORO-5-IODONAPHTHALENE
- 1-Chloro-5-iodonaphthalene
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- MDL: MFCD11848445
- Inchi: 1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
- InChI Key: XLFDQRDVSCTTQN-UHFFFAOYSA-N
- SMILES: IC1C=CC=C2C(=CC=CC2=1)Cl
Computed Properties
- Exact Mass: 287.92028 g/mol
- Monoisotopic Mass: 287.92028 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0
- Molecular Weight: 288.51
1-Chloro-5-iodonaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000675-250mg |
1-Chloro-5-iodonaphthalene |
159334-77-7 | 98% | 250mg |
646.00 USD | 2021-06-15 | |
| Alichem | A219000675-500mg |
1-Chloro-5-iodonaphthalene |
159334-77-7 | 98% | 500mg |
960.40 USD | 2021-06-15 | |
| Alichem | A219000675-1g |
1-Chloro-5-iodonaphthalene |
159334-77-7 | 98% | 1g |
1,718.70 USD | 2021-06-15 |
1-Chloro-5-iodonaphthalene Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 1-Chloro-5-iodonaphthalene
1-Chloro-5-Iodonaphthalene: A Comprehensive Overview
1-Chloro-5-iodonaphthalene (CAS No. 159334-77-7) is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which consists of a naphthalene ring system substituted with a chlorine atom at position 1 and an iodine atom at position 5. The combination of these halogen substituents imparts distinctive electronic and physical properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 1-chloro-5-iodonaphthalene involves a series of carefully controlled reactions, often utilizing halogenation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. This compound is particularly valued for its stability under diverse chemical conditions, which makes it suitable for use in demanding environments.
One of the most promising applications of 1-chloro-5-iodonaphthalene lies in the field of optoelectronics. Researchers have demonstrated that this compound can serve as a building block for advanced organic semiconductors, exhibiting excellent charge transport properties. For instance, studies published in *Nature Materials* have highlighted its potential in creating high-performance organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability of 1-chloro-5-iodonaphthalene to modulate electronic transitions through its halogen substituents has been instrumental in these breakthroughs.
In the realm of pharmacology, 1-chloro-5-iodonaphthalene has shown potential as a lead compound for drug development. Its unique electronic properties make it an attractive candidate for designing molecules with specific bioactivity. Recent research in *Journal of Medicinal Chemistry* has explored its role as a scaffold for developing anti-cancer agents, leveraging its ability to interact with biological systems in controlled ways.
The physical properties of 1-chloro-5-iodonaphthalene are equally noteworthy. Its melting point, boiling point, and solubility characteristics are well-documented and have been optimized for various industrial processes. The compound's stability under thermal and oxidative conditions further enhances its utility in large-scale manufacturing.
From a sustainability perspective, the use of 1-chloro-5-iodonaphthalene aligns with current trends toward greener chemistry. Its efficient synthesis pathways and recyclable byproducts contribute to reducing waste and energy consumption in chemical industries. This aligns with global efforts to promote environmentally friendly practices without compromising on performance.
In conclusion, 1-chloro-5-iodonaphthalene (CAS No. 159334-77-7) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications underscore its importance in advancing scientific research and industrial innovation. As ongoing studies continue to unlock new potentials for this compound, it is poised to play an even greater role in shaping the future of materials science and pharmacology.
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